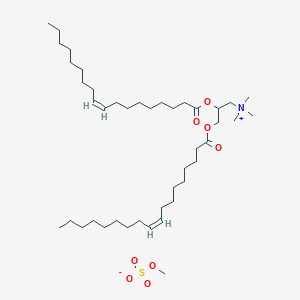
DOTAP-Transfektionsreagenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DOTAP Transfection Reagent is extensively used in various scientific research fields:
Chemistry: Used in the study of lipid-DNA interactions and the development of novel transfection agents.
Medicine: Employed in gene therapy research, vaccine development, and the study of genetic diseases.
Industry: Used in the production of biopharmaceuticals and the development of diagnostic tools.
Wirkmechanismus
Target of Action
DOTAP, or 1,2-dioleoyl-3-trimethylammonium propane, is a cationic lipid used for the liposomal transfection of oligonucleotides in gene therapy . The primary targets of DOTAP are nucleic acids and target cell membranes . It is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .
Mode of Action
The key structural element of DOTAP is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, which are fundamental to the design of a major class of transfection lipids .
Biochemical Pathways
The biochemical pathways affected by DOTAP are primarily related to the delivery of therapeutic nucleic acids. DOTAP is used in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly mRNA vaccines and siRNA cancer treatments .
Pharmacokinetics
The optimal working concentration of dotap is dependent on several parameters, including the cell line being used, concentration and type of nucleic acid (dna, rna), and incubation time .
Result of Action
The result of DOTAP’s action is the successful transfection of cells with nucleic acids. This is achieved through the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. These lipoplexes are taken up by cells, allowing the nucleic acids to be released and expressed within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DOTAP. For instance, the solutions of DNA or RNA and DOTAP transfection reagent should have ambient temperature and should be gently vortexed prior to use . Moreover, the presence of serum can affect the efficiency of transfections produced by DOTAP .
Biochemische Analyse
Biochemical Properties
The key structural element of DOTAP Transfection Reagent is its quaternary ammonium headgroup . This headgroup is responsible for interactions with both nucleic acids and target cell membranes . The structure of DOTAP Transfection Reagent and how it interacts with halide counterions is fundamental to the design of a major class of transfection lipids .
Cellular Effects
DOTAP Transfection Reagent produces highly efficient transfections both in the presence and absence of serum . It can be used for the highly efficient transfection of DNA, including yeast artificial chromosomes (YACs) into eukaryotic cells for transient or stable gene expression . It is also efficient in transferring other negatively charged molecules, such as RNA, oligonucleotides, nucleotides, proteins, and ribonucleoprotein (RNP) complexes into eukaryotic cells .
Molecular Mechanism
The mechanism of action of DOTAP Transfection Reagent involves the formation of stable complexes when mixed with DNA . These complexes can be added directly to the cell culture medium . The complexes fuse with the cell membrane and release DNA into the cytoplasm . This method of DNA transfer is very gentle, avoiding the cytotoxic effects commonly encountered with other transfection methods .
Temporal Effects in Laboratory Settings
It is known that DOTAP Transfection Reagent is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DOTAP involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with trimethylamine, followed by methylation with methyl sulfate. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of DOTAP involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as chromatography and crystallization to achieve a product with over 99% purity .
Analyse Chemischer Reaktionen
Types of Reactions
DOTAP primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in complex formation with negatively charged molecules such as DNA and RNA .
Common Reagents and Conditions
Common reagents used in reactions with DOTAP include nucleic acids (DNA, RNA), oligonucleotides, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.4, 37°C) to mimic the cellular environment .
Major Products Formed
The major products formed from reactions involving DOTAP are stable lipoplexes, which are complexes of DOTAP with nucleic acids. These lipoplexes facilitate the delivery of genetic material into cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOPE (Dioleoylphosphatidylethanolamine): Often used in combination with DOTAP to enhance transfection efficiency.
Lipofectamine: Another popular transfection reagent with a different lipid composition.
PEI (Polyethylenimine): A polymer-based transfection reagent with high efficiency but higher cytotoxicity compared to DOTAP.
Uniqueness of DOTAP
DOTAP is unique due to its high transfection efficiency and low cytotoxicity. Unlike other cationic lipids, DOTAP can be used effectively in both the presence and absence of serum, making it versatile for various experimental conditions .
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRWWHFJMENJH-LQDDAWAPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-73-1 |
Source


|
| Record name | DOTAP methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

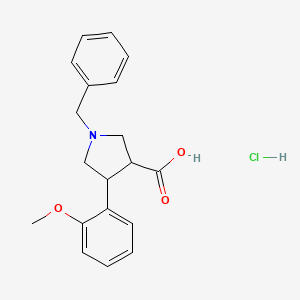

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
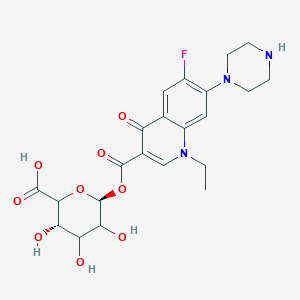
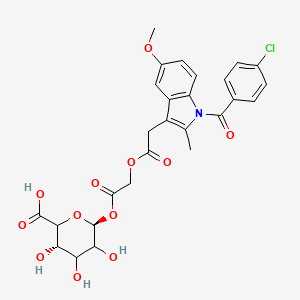
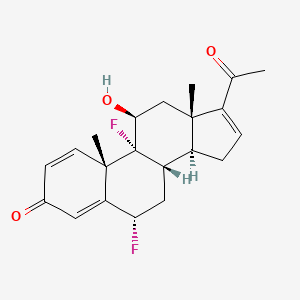
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

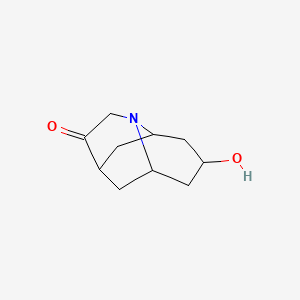
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
